5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of its ring(s). This particular compound features a combination of pyrrolo, triazole, and oxadiazole rings, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step often involves the coupling of these intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
The compound or its derivatives may be investigated for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers, dyes, or electronic components.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid
- 1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Uniqueness
What sets 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel structure with potential biological activities. This article reviews its biological activity based on various studies focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes:
- Pyrrolo[3,4-d][1,2,3]triazole core
- Oxadiazole ring system
- Dimethoxyphenyl substituent
These structural components are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed better activity against Gram-positive bacteria compared to Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.
Compound | Activity Against | Method Used | Results |
---|---|---|---|
5c | Bacillus cereus | Disc diffusion | Effective |
5d | Bacillus thuringiensis | Disc diffusion | Effective |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. The NCI-60 cell line screening revealed that certain derivatives exhibited promising cytotoxic effects against multiple cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). Notably, the compound demonstrated an IC50 value of 10.1 µM , which is competitive with established chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell Line | IC50 Value (µM) | Comparison to 5-FU |
---|---|---|
HUH7 | 10.1 | Better |
HCT116 | 18.78 | Comparable |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with enzymes crucial for cellular metabolism.
- Induction of Apoptosis : Studies suggest that compounds with similar structures may trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is likely due to the compound's ability to compromise bacterial cell membranes.
Case Studies
Several case studies have documented the efficacy of related compounds in treating infections and cancers:
- Antibacterial Study : A series of oxadiazole derivatives were tested against Bacillus species with results indicating strong antibacterial activity.
- Cytotoxicity Assessment : Compounds were evaluated against various cancer cell lines using the MTT assay and demonstrated selective toxicity towards malignant cells while sparing normal cells.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5/c1-30-14-8-13(9-15(10-14)31-2)27-20(28)17-18(21(27)29)26(25-23-17)11-16-22-19(24-32-16)12-6-4-3-5-7-12/h3-10,17-18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSIYFGHEHLTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.